molecular formula C16H15N3O6S B11023207 N-[4-(acetylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide

N-[4-(acetylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide

Cat. No.: B11023207
M. Wt: 377.4 g/mol
InChI Key: HJBFCLPPTXHYNE-UHFFFAOYSA-N
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Description

N-{4-[(acetylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide: is a complex organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes an acetylamino group, a sulfonyl group, and a nitrobenzamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(acetylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:

    Acetylation: The addition of an acetyl group to an amine, typically using acetic anhydride or acetyl chloride.

    Amidation: The formation of an amide bond, usually by reacting an amine with a carboxylic acid derivative such as an acid chloride or an ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amine group.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The acetylamino and sulfonyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

    Reduction of the nitro group: yields an amine derivative.

    Substitution reactions: can yield various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Studied for its reactivity and potential as a building block in organic synthesis.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine:

  • Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

Industry:

  • Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(acetylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

  • N-{4-[(acetylamino)sulfonyl]phenyl}acetamide
  • N-{4-[(acetylamino)sulfonyl]phenyl}benzamide
  • N-{4-[(acetylamino)sulfonyl]phenyl}methanesulfonamide

Uniqueness: N-{4-[(acetylamino)sulfonyl]phenyl}-3-methyl-4-nitrobenzamide is unique due to the presence of both a nitro group and a sulfonyl group, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C16H15N3O6S

Molecular Weight

377.4 g/mol

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C16H15N3O6S/c1-10-9-12(3-8-15(10)19(22)23)16(21)17-13-4-6-14(7-5-13)26(24,25)18-11(2)20/h3-9H,1-2H3,(H,17,21)(H,18,20)

InChI Key

HJBFCLPPTXHYNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C)[N+](=O)[O-]

Origin of Product

United States

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